6-Methylindolin-2-one
Overview
Description
6-Methylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them important in various fields of research and industry .
Mechanism of Action
Target of Action
6-Methylindolin-2-one, like other indolin-2-one derivatives, is primarily targeted towards acetylcholine esterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission .
Mode of Action
The interaction of this compound with its target, AChE, results in the inhibition of the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to increased levels of acetylcholine and enhanced cholinergic transmission . The downstream effects of this can include improved cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory .
Pharmacokinetics
It’s known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability . For instance, the compound’s absorption rate, its distribution throughout the body, its metabolic stability, and its rate of excretion can all influence the compound’s overall effectiveness .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects depending on the specific neural pathways involved . For instance, in the context of Alzheimer’s disease, increased acetylcholine levels can potentially improve cognitive function . Additionally, some indolin-2-one derivatives have shown cytotoxic activity against certain cancer cell lines , suggesting that this compound may also have potential anticancer properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, the presence of other substances (e.g., other drugs or compounds) can potentially influence the compound’s action and efficacy through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
6-Methylindolin-2-one plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit acetylcholine esterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have implications for neurological conditions such as Alzheimer’s disease. Additionally, this compound has shown interactions with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5, which are involved in its metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic effects against several human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it interacts with cytochrome P450 enzymes, leading to its metabolism and subsequent effects on cellular processes . The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its cytotoxic effects on cancer cells can persist, although the degree of effectiveness may vary depending on the duration of exposure . Additionally, the stability of this compound can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5 . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The compound’s metabolism can affect metabolic flux and the levels of other metabolites in the cell . Additionally, this compound can influence the activity of other metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution can also be influenced by its binding affinity to specific proteins, which can affect its localization and accumulation within different cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylindolin-2-one can be achieved through various methods. One common approach involves the cyclization of N-methyl isatin with paraformaldehyde under microwave-assisted conditions. This reaction proceeds with the assistance of a mild base and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-hydroxyindolin-2-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-Hydroxyindolin-2-one derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indolin-2-one derivatives.
Scientific Research Applications
6-Methylindolin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: A parent compound with similar structural features but lacking the methyl group at the 6-position.
3-Hydroxyindolin-2-one: An oxidized derivative with a hydroxyl group at the 3-position.
Isatin: An indole derivative with a keto group at the 2-position and a carbonyl group at the 3-position.
Uniqueness
6-Methylindolin-2-one is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs .
Properties
IUPAC Name |
6-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDUCCWAPLDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566059 | |
Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-38-9 | |
Record name | 1,3-Dihydro-6-methyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56341-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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